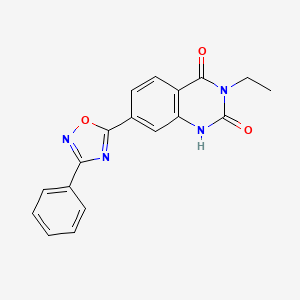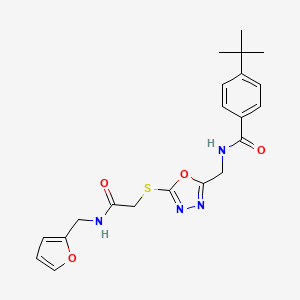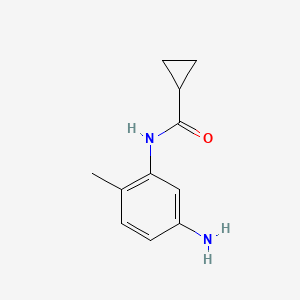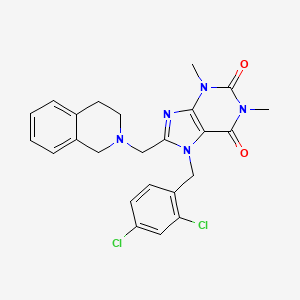
1-(3-(1H-pyrrol-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
カタログ番号 B2674541
CAS番号:
1010936-08-9
分子量: 305.341
InChIキー: MHSMKNZHINYKQE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(1H-pyrrol-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
Synthesis and Characterization
- Ultrasound Irradiation in Synthesis : A comparative study highlighted the advantages of ultrasound irradiation over conventional heating methods in synthesizing quinoxaline derivatives, offering shorter reaction times and higher yields. This technique could be relevant for the efficient synthesis of compounds similar to the one of interest (Abdula, Salman, & Mohammed, 2018).
Catalytic Behavior
- Catalytic Applications : Research on iron and cobalt complexes bearing quinoxaline moieties demonstrated their potential as catalysts for ethylene reactivity, suggesting that compounds containing quinoxaline units could be explored for catalytic applications (Sun et al., 2007).
Anticancer Activity
- Potential Anti-cancer Agents : A study on anilino-3H-pyrrolo[3,2-f]quinoline derivatives showed significant antiproliferative activity, suggesting that compounds with similar structural features could have applications in cancer research (Via et al., 2008).
Corrosion Inhibition
- Corrosion Inhibition : Quinoxaline derivatives have been investigated for their role as corrosion inhibitors for mild steel in acidic conditions, indicating the potential utility of similar compounds in material science and engineering (Olasunkanmi et al., 2015).
Polymerization Catalysts
- Ring-Opening Polymerization : Aluminum and zinc complexes supported by pyrrole-based ligands, including structures related to the compound of interest, have been utilized as catalysts for the ring-opening polymerization of ε-caprolactone, demonstrating potential applications in polymer chemistry (Qiao, Ma, & Wang, 2011).
特性
IUPAC Name |
1-[5-(1H-pyrrol-2-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c1-11(23)22-17(10-16(21-22)13-3-2-6-18-13)12-4-5-14-15(9-12)20-8-7-19-14/h2-9,17-18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSMKNZHINYKQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CN2)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-pyrrol-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![Tert-butyl 3-[(6-chloropyrazin-2-yl)-methylamino]azetidine-1-carboxylate](/img/structure/B2674458.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2674461.png)




![1,8-Dioxa-3-azaspiro[4.5]decan-2-one](/img/structure/B2674466.png)

![5-Chloro-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2674470.png)
![N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2674471.png)
![N-(3-fluorophenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2674473.png)


